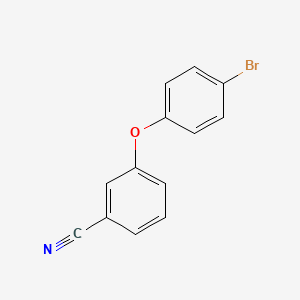

3-(4-Bromophenoxy)benzonitrile

Description

BenchChem offers high-quality 3-(4-Bromophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCHTQAWPYNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305266 | |

| Record name | 3-(4-Bromophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-97-7 | |

| Record name | 3-(4-Bromophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330792-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Bromophenoxy)benzonitrile CAS number and properties

The following is an in-depth technical monograph on 3-(4-Bromophenoxy)benzonitrile , structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

3-(4-Bromophenoxy)benzonitrile (CAS 330792-97-7 ) is a critical diaryl ether intermediate used primarily in the synthesis of pharmacologically active small molecules and advanced agrochemicals.[1] Characterized by its meta-cyano substitution pattern, it serves as a versatile electrophilic scaffold.[1] The nitrile group provides a gateway to benzylamines, amides, and heterocycles (e.g., tetrazoles), while the para-bromo moiety acts as a reliable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This dual-functionality makes it an essential building block for constructing Tyrosine Kinase Inhibitors (TKIs) and pyrethroid-class insecticides.[1]

Chemical Identity & Physicochemical Profile

This compound belongs to the class of halogenated diaryl ethers. Its structural rigidity and lipophilicity are key determinants of its behavior in biological systems and synthetic workflows.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 3-(4-Bromophenoxy)benzonitrile |

| CAS Registry Number | 330792-97-7 |

| Synonyms | 3-Cyano-4'-bromodiphenyl ether; m-(p-Bromophenoxy)benzonitrile |

| Molecular Formula | C₁₃H₈BrNO |

| Molecular Weight | 274.12 g/mol |

| SMILES | N#Cc1cccc(Oc2ccc(Br)cc2)c1 |

| InChI Key | Predicted:[1] HQSCPPCMBMFJJN-UHFFFAOYSA-N (Isomer specific) |

| Physical State | Solid (Crystalline powder) |

| Melting Point | Predicted:[1] 65–85 °C (Lower than p-isomer 110–115 °C) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| LogP (Calc) | ~4.2 (Highly Lipophilic) |

Technical Insight: The meta-positioning of the electron-withdrawing nitrile group on the central ring creates a distinct electronic environment compared to its para-isomer (CAS 623-00-7).[1] This affects the acidity of the adjacent protons and the rate of subsequent hydrolysis or reduction reactions.

Synthetic Pathways & Process Chemistry

The synthesis of 3-(4-Bromophenoxy)benzonitrile relies on establishing the ether linkage between two aromatic rings.[1] The choice of method depends on the availability of starting materials and the tolerance for metal contamination.

Method A: Nucleophilic Aromatic Substitution (S_NAr)

This is the preferred industrial route due to its scalability and avoidance of heavy metal catalysts.[1]

-

Reactants: 3-Hydroxybenzonitrile (Nucleophile) + 1-Bromo-4-fluorobenzene (Electrophile).[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]

-

Solvent: Polar aprotic (DMF, DMSO, or NMP).

-

Conditions: 80–120 °C, Inert Atmosphere (N₂).[1]

Mechanism: The phenoxide anion generated from 3-hydroxybenzonitrile attacks the ipso-carbon of 1-bromo-4-fluorobenzene.[1] The fluorine atom is an excellent leaving group for S_NAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate, despite the bromine atom on the para-position slightly deactivating the ring.[1]

Method B: Ullmann Ether Synthesis (Copper-Catalyzed)

Used when the electrophile is less reactive (e.g., 1-bromo-4-iodobenzene) or when S_NAr yields are poor.[1]

-

Catalyst: CuI or Cu₂O with ligands (e.g., phenanthroline).[1]

-

Base: K₃PO₄ or Cs₂CO₃.

-

Solvent: Toluene or Dioxane.

Visualization: Synthesis Workflow

Figure 1: S_NAr Synthesis Pathway. The reaction proceeds via the displacement of fluoride by the phenoxide anion.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 5.0 g of 3-(4-Bromophenoxy)benzonitrile via S_NAr.

Reagents:

-

3-Hydroxybenzonitrile (3.0 g, 25.2 mmol)[1]

-

1-Bromo-4-fluorobenzene (4.85 g, 27.7 mmol) [Excess to drive completion]

-

Potassium Carbonate (K₂CO₃), anhydrous (6.9 g, 50.0 mmol)[1]

-

Dimethylformamide (DMF), anhydrous (30 mL)[1]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]

-

Dissolution: Add 3-hydroxybenzonitrile and DMF. Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The suspension may change color (yellowing) indicating phenoxide formation.[1]

-

Addition: Add 1-bromo-4-fluorobenzene via syringe.

-

Reaction: Heat the mixture to 100 °C in an oil bath. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1] Reaction typically completes in 12–16 hours.

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR (400 MHz, CDCl₃): Look for aromatic signals. The 3-substituted ring will show a distinct pattern (singlet-like t, doublets) separate from the para-substituted AA'BB' system of the bromophenoxy ring.[1]

-

IR: Strong nitrile stretch at ~2230 cm⁻¹.[1]

Applications in Drug Discovery & Agrochemicals

The utility of 3-(4-Bromophenoxy)benzonitrile lies in its "orthogonal reactivity."[1] The nitrile and bromide groups can be modified independently to create complex scaffolds.

A. Pharmaceutical Intermediates (Kinase Inhibitors)

This scaffold is prevalent in the design of inhibitors for Bruton's Tyrosine Kinase (BTK) and other non-receptor tyrosine kinases.[1] The diaryl ether moiety mimics the hydrophobic ATP-binding pocket interactions.[1]

-

Transformation 1 (Nitrile Reduction): Reduction with LiAlH₄ or Raney Ni/H₂ yields 3-(4-bromophenoxy)benzylamine , a key linker in immunomodulatory drugs.[1]

-

Transformation 2 (Suzuki Coupling): The aryl bromide undergoes coupling with boronic acids to attach heterocycles (e.g., pyrazoles, pyrimidines) essential for potency.[1]

B. Agrochemicals

Diaryl ethers are structural mimics of pyrethroids (e.g., Etofenprox derivatives).[1] The 3-cyano group often serves as a metabolic stabilizer or a precursor to insecticidal oximes.[1]

Visualization: Downstream Application Logic

Figure 2: Divergent synthesis pathways utilizing the nitrile and bromide functional handles.[1]

Handling & Safety (E-E-A-T)

As a nitrile-containing organic bromide, strict safety protocols are non-negotiable.[1]

-

Hazard Classification:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] All operations involving heating or powder handling must be performed in a fume hood .

-

Spill Response: Do not sweep dry dust. Dampen with inert solvent and collect for hazardous waste disposal (Halogenated Organic).[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 330792-93-3 (Isomer Analog). Retrieved from [Link][1]

-

Li, F., et al. (2003). "Synthesis of Diaryl Ethers via S_NAr Reaction of Phenols and Aryl Fluorides."[1] Organic Letters, 5(12), 2169-2171.[1][2] (Foundational methodology for diaryl ether synthesis).

-

European Chemicals Agency (ECHA). C&L Inventory: 4-Bromobenzonitrile (Analogous Hazard Data).[1] Retrieved from [Link][1]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Diaryl Ether Nitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Stability and Functionality

Diaryl ether nitrile compounds, a class of organic molecules characterized by two aryl rings linked by an ether bond and bearing a nitrile (-C≡N) group, represent a significant scaffold in modern chemistry. This unique combination of a robust diaryl ether backbone, providing metabolic stability and conformational flexibility, with the versatile and polar nitrile functionality has led to their widespread application in fields ranging from medicinal chemistry and agrochemicals to high-performance polymers. The nitrile group, far from being a simple polar substituent, can act as a key pharmacophore, a reactive handle for further chemical transformations, or a means to fine-tune the electronic and physical properties of a molecule. This guide provides an in-depth exploration of the discovery and historical development of these valuable compounds, detailing the evolution of their synthesis and the scientific insights that have propelled their journey from laboratory curiosities to critical components of advanced materials and life-saving therapeutics.

A Tale of Two Moieties: A Historical Perspective

The story of diaryl ether nitriles is not one of a single, sudden discovery but rather the gradual convergence of two distinct and well-established areas of organic synthesis: the formation of the diaryl ether linkage and the introduction of the nitrile group.

The Dawn of Diaryl Ether Synthesis: The Ullmann Condensation

The ability to construct a diaryl ether bond dates back to the early 20th century with the pioneering work of Fritz Ullmann. In 1905, Ullmann and Stein reported that copper could catalyze the reaction between an alkali phenoxide and an aryl halide to form a diaryl ether[1]. This reaction, now famously known as the Ullmann condensation or Ullmann ether synthesis, was a significant breakthrough, enabling the formation of a previously challenging C-O bond between two aromatic rings[2][3].

Initially, the Ullmann reaction required harsh conditions, often involving high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper powder or copper salts[2]. The yields were often modest, particularly for unactivated aryl halides. An illustrative example of a traditional Ullmann ether synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol[2].

Caption: The basic principle of the Ullmann condensation for diaryl ether synthesis.

Over the decades, significant advancements have been made to render the Ullmann-type reactions more practical and versatile. The introduction of soluble copper catalysts supported by various ligands, such as diamines and amino acids, has allowed for milder reaction conditions and improved yields[4][5].

The Nitrile Group: From a Poisonous Gas to a Synthetic Workhorse

The history of the nitrile group is intertwined with the discovery of hydrogen cyanide in the late 18th century[6]. The first synthesis of an organic nitrile, benzonitrile, was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, followed by Théophile-Jules Pelouze's synthesis of propionitrile in 1834. However, it was Hermann Fehling's synthesis of benzonitrile from the thermal decomposition of ammonium benzoate in 1844 that provided a practical route to this class of compounds and led to the coining of the term "nitrile"[6].

Early synthetic methods for nitriles included the dehydration of amides and the reaction of alkyl halides with metal cyanides. These methods, while foundational, often required harsh reagents or had limited functional group tolerance.

The Convergence: Early Synthesis of Diaryl Ether Nitriles

While the precise first synthesis of a molecule containing both a diaryl ether and a nitrile moiety is difficult to pinpoint from the early literature, the combination of these two functionalities likely emerged as chemists began to explore the substitution patterns of known diaryl ethers and the introduction of the cyano group onto aromatic rings.

An early example of a reaction that would produce a diaryl ether nitrile can be inferred from the work on nucleophilic aromatic substitution (SNAr) . For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group[7]. The nitrile group, being a moderate electron-withdrawing group, can facilitate such reactions, albeit less effectively than a nitro group.

A notable early report by Sawyer et al. in 1998 described the synthesis of a diaryl ether nitrile through an SNAr-type reaction. They found that the electronically unfavorable 3-chlorobenzonitrile could be condensed with 3-methoxyphenol to form the corresponding diaryl ether in a 66% yield, a transformation not typically amenable to the classical Ullmann coupling[8]. This work highlighted the potential of SNAr for constructing diaryl ether nitriles, particularly when the aryl halide is appropriately activated.

Modern Synthetic Methodologies

The synthesis of diaryl ether nitriles has evolved significantly, with modern methods offering greater efficiency, milder conditions, and broader substrate scope. The two primary strategies remain the Ullmann condensation and nucleophilic aromatic substitution, albeit in highly refined forms.

Modern Ullmann-Type Couplings

Contemporary Ullmann-type reactions for the synthesis of diaryl ethers, including those containing nitrile groups, often employ catalytic amounts of a copper salt in the presence of a ligand and a base. These modifications have dramatically improved the efficiency and scope of the reaction.

For instance, N,N-dimethylglycine has been shown to be an effective ligand for the copper-catalyzed synthesis of diaryl ethers at temperatures as low as 90°C, a significant improvement over the classical conditions[4]. This method demonstrates good tolerance for various functional groups, allowing for the coupling of both electron-rich and electron-deficient aryl halides with phenols[4].

Key Features of Modern Ullmann-Type Reactions:

-

Catalytic Copper: Typically CuI, Cu2O, or other Cu(I) salts are used in catalytic amounts.

-

Ligands: A variety of ligands, including amino acids (e.g., N,N-dimethylglycine), diamines, and phenanthrolines, are used to stabilize the copper catalyst and facilitate the reaction.

-

Bases: Common bases include cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium phosphate (K3PO4).

-

Solvents: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used.

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

Comparative Analysis of Synthetic Methods

The choice between an Ullmann-type coupling and an SNAr reaction for the synthesis of a diaryl ether nitrile depends on several factors, including the substitution pattern of the starting materials, the desired reaction conditions, and cost considerations.

| Feature | Ullmann-Type Coupling | Nucleophilic Aromatic Substitution (SNAr) |

| Aryl Halide Reactivity | I > Br > Cl > F | F > Cl > Br > I |

| Activating Groups | Not strictly required, but electron-deficient halides can react faster. | Strong electron-withdrawing group(s) ortho/para to the leaving group are essential. |

| Catalyst | Copper (catalytic) | Typically uncatalyzed. |

| Temperature | 90-220°C (can be lower with modern ligands) | Room temperature to ~150°C. |

| Substrate Scope | Broader scope for unactivated aryl halides. | More limited to activated aryl halides. |

| Cost | Copper catalysts are generally inexpensive. | Fluoroarenes can be more expensive starting materials. |

For the synthesis of 4-phenoxynitrobenzene, a compound structurally similar to a simple diaryl ether nitrile, a comparison of yields shows that both modern Ullmann and SNAr methods can be highly effective for activated substrates.[9]

Experimental Protocol: Synthesis of 4-Phenoxyphenylacetonitrile

This protocol provides a representative example of the synthesis of a diaryl ether nitrile via a nucleophilic aromatic substitution reaction.

Reaction: 4-Fluorobenzonitrile + Phenol → 4-Phenoxybenzonitrile

Materials:

-

4-Fluorobenzonitrile

-

Phenol

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.

-

Heat the reaction mixture to 100-120°C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-phenoxybenzonitrile.

Note: This is a general protocol and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Applications of Diaryl Ether Nitrile Compounds

The unique structural and electronic properties of diaryl ether nitriles have led to their use in a diverse range of applications.

Pharmaceuticals

The diaryl ether nitrile scaffold is a prominent feature in a number of clinically important drugs, particularly in the area of oncology.

-

Sorafenib: An oral kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The diaryl ether linkage connects the pyridine and phenyl rings, while the nitrile group is part of the urea moiety that is crucial for binding to the target kinase. The synthesis of sorafenib and its analogues often involves the formation of a diaryl ether bond as a key step.[1][5][7][9]

-

Enobosarm (Ostarine): A selective androgen receptor modulator (SARM) that has been investigated for the treatment of muscle wasting and breast cancer. Its structure features a cyanophenoxy group.[10]

The nitrile group in these molecules can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a means to improve the pharmacokinetic properties of the drug.[11]

Agrochemicals

The diaryl ether motif is a well-established scaffold in the agrochemical industry, particularly for herbicides.[12][13] The introduction of a nitrile group can modulate the herbicidal activity and spectrum. For example, certain diaryl ether herbicides function by inhibiting protoporphyrinogen oxidase (PPO), and modifications including the addition of a nitrile group can influence their efficacy and selectivity.

Materials Science

In the realm of materials science, diaryl ether nitriles are key components of high-performance polymers known as poly(arylene ether nitrile)s (PAENs) . These polymers are synthesized via nucleophilic aromatic substitution polymerization of a dihalobenzonitrile monomer with a bisphenol.

Caption: General scheme for the synthesis of poly(arylene ether nitrile)s.

PAENs exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, electronics, and automotive industries. The presence of the nitrile group can enhance adhesion and provide a site for cross-linking, further improving the material's properties.

Conclusion and Future Outlook

The journey of diaryl ether nitrile compounds from their conceptual origins in the early 20th century to their current status as a privileged scaffold in multiple scientific disciplines is a testament to the power of synthetic organic chemistry. The continuous refinement of synthetic methodologies, from the harsh conditions of the classical Ullmann reaction to the milder and more efficient modern catalytic systems, has enabled chemists to readily access a vast array of these valuable molecules.

Looking ahead, the demand for novel diaryl ether nitriles with tailored properties is likely to grow. In medicinal chemistry, the quest for more selective and potent kinase inhibitors and other therapeutic agents will continue to drive the synthesis of increasingly complex diaryl ether nitrile structures. In materials science, the development of advanced polymers with enhanced thermal and mechanical properties will rely on the design of new diaryl ether nitrile monomers. The ongoing development of more sustainable and atom-economical synthetic methods will be crucial to meet these future challenges and to continue to unlock the full potential of this remarkable class of compounds.

References

- A Comparative Analysis of SNAr and Ullmann Coupling for C-X Bond Form

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].

- Ullmann Reaction. (n.d.). BYJU'S.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.

- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Letters.

- Historical and Recent Developments in the Chemistry of Cyan

- Synthesis and Properties of Polyarylene ether Nitrile Copolymers. (2003).

- Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J., III. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343.

- An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. (2025).

- Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.

- Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts.

-

Enobosarm. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].

- CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same. (n.d.).

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). OSTI.GOV.

- Schwarcz, J. (2024, October 22). The Beginnings of Chemical Synthesis. McGill University Office for Science and Society.

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books.

- 4-Phenoxyphenylacetonitrile. (n.d.). Cheméo.

- On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (n.d.).

- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025).

-

Nitrile. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].

- Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (n.d.). RSC Publishing.

- One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (n.d.). Pendidikan Kimia.

- Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines. (n.d.).

- Molecules of Natural Origin, Semi-synthesis and Synthesis with Anti-Inflammatory and Anticancer Utilities. (2025).

- Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016, December 27). YouTube.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). PubMed.

- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026). PubMed.

- Polyarylene Ether Nitrile/Modified Hollow Silica Composite Films for Ultralow Dielectric Properties and Enhanced Thermal Resistance. (n.d.). MDPI.

- First Modern Herbicide Is Introduced. (n.d.). EBSCO.

- Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. (2026). The Journal of Organic Chemistry.

- Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.

- Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. (2013). PubMed.

- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.

- The Renaissance of Organo Nitriles in Organic Synthesis. (n.d.).

- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Beaudry Research Group.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026). PubMed.

- Application of Nitrile in Drug Design. (n.d.). SIOC Journals.

Sources

- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enobosarm - Wikipedia [en.wikipedia.org]

- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 12. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]

- 13. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenoxy)benzonitrile is a significant chemical intermediate, finding applications in the synthesis of various pharmaceutical compounds and materials. Its diaryl ether structure, featuring a nitrile group on one phenyl ring and a bromine atom on the other, provides two reactive sites for further chemical modifications. This guide offers a comprehensive overview of the primary synthetic routes to 3-(4-Bromophenoxy)benzonitrile, delving into the mechanistic details, experimental protocols, and analytical characterization of the final product. The focus is on providing a practical and scientifically rigorous resource for researchers in organic synthesis and drug development.

Core Synthetic Strategies: A Comparative Overview

The construction of the diaryl ether linkage in 3-(4-Bromophenoxy)benzonitrile is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. It is a cost-effective method but often requires high reaction temperatures.[1][2]

-

Buchwald-Hartwig O-Arylation: A more modern approach utilizing palladium catalysis, this reaction generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance.[3][4]

The choice between these methods often depends on factors such as available starting materials, desired reaction conditions, and catalyst cost. This guide will explore both methodologies in detail.

Synthesis via Ullmann Condensation

The Ullmann condensation provides a direct and established route to 3-(4-Bromophenoxy)benzonitrile by coupling 3-cyanophenol with a suitable 4-bromophenyl halide.

Reaction Scheme

Causality Behind Experimental Choices

-

Choice of Aryl Halide: 1-Bromo-4-iodobenzene is often the preferred aryl halide. The carbon-iodine bond is weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to the copper catalyst, thus facilitating the reaction.[5]

-

Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is a common catalyst. The active species is believed to be a copper(I) compound.[6] The addition of a ligand, such as picolinic acid, can stabilize the copper catalyst and improve the reaction efficiency.[7]

-

Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.[8]

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to ensure the reactants remain in solution at the required high temperatures.[8]

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

3-Cyanophenol

-

1-Bromo-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanophenol (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-(4-Bromophenoxy)benzonitrile.[9][10][11]

Synthesis via Buchwald-Hartwig O-Arylation

The palladium-catalyzed Buchwald-Hartwig reaction offers a milder and often more efficient alternative to the Ullmann condensation for the synthesis of diaryl ethers.[3]

Reaction Scheme

Causality Behind Experimental Choices

-

Catalyst System: The catalytic system is the cornerstone of this reaction. It typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like t-BuXPhos).[4] The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-O bond.

-

Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Sterically hindered bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure and may require optimization.

Materials:

-

3-Cyanophenol

-

1,4-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and t-BuXPhos (0.04 eq) to a dry Schlenk tube.

-

Add anhydrous toluene and stir for a few minutes to form the active catalyst.

-

To this mixture, add 3-cyanophenol (1.2 eq), 1,4-dibromobenzene (1.0 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10][11]

Data Presentation

| Parameter | Ullmann Condensation | Buchwald-Hartwig O-Arylation |

| Catalyst | Copper(I) Iodide | Palladium(II) Acetate / t-BuXPhos |

| Typical Temperature | 120-140 °C | 80-110 °C |

| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu or Cs₂CO₃ |

| Solvent | DMF or DMSO | Toluene or Dioxane |

| Advantages | Lower catalyst cost | Milder conditions, broader scope |

| Disadvantages | High temperatures, potential for side reactions | Higher catalyst and ligand cost |

Visualization of Synthetic Pathways

Ullmann Condensation Workflow

Caption: Workflow for the Ullmann synthesis of 3-(4-Bromophenoxy)benzonitrile.

Buchwald-Hartwig O-Arylation Workflow

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-(4-Bromophenoxy)benzonitrile.

Characterization of 3-(4-Bromophenoxy)benzonitrile

Confirmation of the successful synthesis of 3-(4-Bromophenoxy)benzonitrile requires thorough analytical characterization.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings. The protons on the benzonitrile ring will appear as a complex multiplet, while the protons on the bromophenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The carbon atoms attached to the oxygen and bromine will also have specific chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.[12] The spectrum will also exhibit bands corresponding to C-O-C stretching of the diaryl ether and C-Br stretching.

Conclusion

The synthesis of 3-(4-Bromophenoxy)benzonitrile can be effectively achieved through both Ullmann condensation and Buchwald-Hartwig O-arylation. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and tolerance to reaction conditions. This guide provides the fundamental knowledge and practical protocols for the successful synthesis and characterization of this important chemical intermediate, empowering researchers to utilize it in their drug discovery and materials science endeavors.

References

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. [Link]

- Dow Chemical Co. (1966). Process for the preparation of p-hydroxybenzonitrile. U.S.

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

PrepChem.com. (2011). Preparation of 4-bromobenzonitrile. Retrieved from [Link]

-

PubMed. (2011). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]

-

Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

-

PMC. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

ResearchGate. (2014). A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp–N bond formation under microwave irradiation and bio-based solvent | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

- 5. PubChemLite - 3-(4-aminophenoxy)benzonitrile (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Purification [chem.rochester.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. rsc.org [rsc.org]

- 13. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]

- 16. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR spectrum [chemicalbook.com]

- 17. Benzonitrile, 4-bromo- [webbook.nist.gov]

3-(4-Bromophenoxy)benzonitrile as a chemical intermediate

[1][2][3][4]

Executive Summary

3-(4-Bromophenoxy)benzonitrile is a critical bifunctional diaryl ether intermediate used primarily in the synthesis of antiviral therapeutics (specifically non-nucleoside reverse transcriptase inhibitors) and advanced agrochemicals.[1][2][3][4] Its structural value lies in its orthogonal reactivity : the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group acts as a masked carboxylic acid, amide, or amine.[1][3][4]

This guide outlines the optimal synthetic route—Chemoselective Ullmann Coupling —which avoids the pitfalls of traditional Nucleophilic Aromatic Substitution (

Part 1: Structural Analysis & Reactivity Profile[2][3]

The molecule consists of two benzene rings linked by an ether oxygen.[4]

-

Ring A (Benzonitrile): Electron-deficient due to the cyano (-CN) group at the meta position relative to the ether linkage.[1][3][4]

-

Ring B (Bromobenzene): Contains a bromine atom at the para position.[1][3][5]

Chemoselectivity Challenges

In synthesis, the primary challenge is forming the ether bond without affecting the bromine atom (which is needed for downstream steps) or hydrolyzing the nitrile.[1][4]

-

Why

Fails: Traditional -

The Solution: Copper-catalyzed Ullmann Ether Synthesis using 1-bromo-4-iodobenzene.[1][2][3][4] Copper catalysts prefer aryl iodides over bromides, allowing for the selective formation of the ether bond while leaving the bromine handle intact.[4]

Part 2: Synthetic Pathway (The "Expert" Route)[1][4]

Reaction Design: Modified Ullmann Coupling

This protocol utilizes a Copper(I) catalyst with a bidentate ligand to lower the activation energy, allowing the reaction to proceed at moderate temperatures (90–110°C) which preserves the nitrile functionality.[1][4]

Reactants:

Synthesis Workflow Diagram

The following diagram illustrates the chemoselective pathway and the transition state logic.

Caption: Chemoselective Ullmann coupling utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

Part 3: Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv. | Role | Critical Note |

| 3-Hydroxybenzonitrile | 1.0 | Nucleophile | Ensure <0.5% water content to prevent hydrolysis. |

| 1-Bromo-4-iodobenzene | 1.1 | Electrophile | Excess ensures complete consumption of the phenol.[1][2][3][4][6] |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Must be off-white/tan.[1][2][3][4] Green CuI is oxidized and inactive.[3][4] |

| 1,10-Phenanthroline | 0.2 | Ligand | Stabilizes Cu-intermediate; prevents catalyst aggregation.[1][2][3][4] |

| Cesium Carbonate | 2.0 | Base | |

| DMF (Anhydrous) | Solvent | Medium | Degas with |

Step-by-Step Methodology

-

Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a gentle stream of nitrogen, add 3-Hydroxybenzonitrile (10 mmol), 1-Bromo-4-iodobenzene (11 mmol), CuI (1 mmol), 1,10-Phenanthroline (2 mmol), and

(20 mmol). -

Solvation: Add anhydrous DMF (50 mL) via syringe. The solution should turn a dark homogeneous color (often deep red/brown due to the Cu-ligand complex).[1][4]

-

Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 12–16 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield the white crystalline solid.

Part 4: Downstream Applications (Divergent Synthesis)

Once synthesized, 3-(4-Bromophenoxy)benzonitrile serves as a "hub" for divergent synthesis.[1][2][3][4]

-

Path A: Suzuki-Miyaura Coupling (Targeting Biaryls) [1][2][3][4]

-

Path B: Pinner Reaction / Hydrolysis

-

The nitrile is converted to an imidate ester (Pinner) or hydrolyzed to a carboxylic acid using

/

-

-

Path C: Nitrile Reduction

Application Logic Diagram

Caption: Divergent synthetic utility of the scaffold in drug discovery.

References

-

GuideChem. (n.d.).[1][3][4] Synthesis methods and properties for Benzonitrile derivatives. Retrieved from [1][3]

-

National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for 3-Bromo-4-hydroxybenzonitrile (Structural Analog Data). Retrieved from [1][3]

-

Maiti, D., & Buchwald, S. L. (2009).[3][4] Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers.[2][3][4] (General methodology reference for Ullmann Coupling). Journal of the American Chemical Society.[4][7]

-

Sigma-Aldrich. (n.d.).[1][2][3][4][8][9] Product Specification: 4-(Bromomethyl)benzonitrile and related aryl nitriles.[1][2][3][4] Retrieved from [1][2][3][4][8][9]

-

ChemicalBook. (2025).[1][3][4] 4-Bromobenzonitrile and related intermediates.[1][2][3][4][6][10][9] Retrieved from [1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 623-00-7|4-Bromobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 6. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

- 8. 4-(ブロモメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(Bromomethyl)benzonitrile 99 17201-43-3 [sigmaaldrich.com]

- 10. 3-Bromo-4-(2-iodophenoxy)-benzonitrile | 1325219-94-0 | Benchchem [benchchem.com]

Methodological & Application

Ullmann condensation synthesis of 3-(4-Bromophenoxy)benzonitrile

Application Note: Chemoselective Synthesis of 3-(4-Bromophenoxy)benzonitrile via Ligand-Accelerated Ullmann Condensation

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(4-Bromophenoxy)benzonitrile , a critical intermediate in the development of diaryl ether-based pharmacophores and agrochemicals. Unlike traditional Ullmann couplings that require harsh conditions (>200°C) and suffer from poor selectivity, this protocol utilizes a ligand-accelerated Copper(I) system to achieve high chemoselectivity. By exploiting the bond dissociation energy difference between Aryl-I and Aryl-Br, we selectively couple 3-hydroxybenzonitrile with 1-bromo-4-iodobenzene , preserving the para-bromo functionality for downstream cross-coupling (e.g., Suzuki-Miyaura).

Introduction & Strategic Analysis

The synthesis of non-symmetric diaryl ethers bearing halogen substituents requires precise control over chemoselectivity. Traditional methods often lead to polymerization or scrambling of halogen positions.

The Challenge:

-

Reactants: 3-Hydroxybenzonitrile (Nucleophile) + 1-Bromo-4-iodobenzene (Electrophile).

-

Risk: The electrophile contains two potential coupling sites (I and Br).

-

Solution: Kinetic control via Oxidative Addition . The C-I bond is weaker/longer than the C-Br bond. Using a mild Cu(I)/1,10-Phenanthroline catalytic system lowers the activation energy sufficiently to activate the C-I bond at 90-110°C, while the C-Br bond remains inert (typically requiring >130°C or Pd-catalysis).

Reaction Scheme:

Figure 1: Reaction scheme highlighting the chemoselective coupling conditions.

Materials & Equipment

Reagents:

-

3-Hydroxybenzonitrile: >98% purity.[1] (CAS: 873-62-1)

-

1-Bromo-4-iodobenzene: >98% purity.[1] (CAS: 589-87-7)

-

Copper(I) Iodide (CuI): 99.999% trace metals basis. Note: Purity is critical; Cu(II) impurities can reduce yield.

-

Cesium Carbonate (Cs₂CO₃): Anhydrous, granular. Preferred over K₂CO₃ for solubility in DMF.

-

N,N-Dimethylformamide (DMF): Anhydrous, Sure/Seal™ bottle.

Equipment:

-

Schlenk line or Nitrogen manifold.

-

Heavy-walled pressure vial with Teflon screw cap (to prevent solvent loss at 110°C).

-

Magnetic stir plate with oil bath.

Experimental Protocol

Step 1: Reaction Setup (Inert Atmosphere)

-

Preparation: Flame-dry a 50 mL pressure vial and cool under a stream of dry Nitrogen (N₂).

-

Solids Addition: Charge the vial with the following solids:

-

CuI (19 mg, 0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%)

-

Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv)

-

3-Hydroxybenzonitrile (119 mg, 1.0 mmol, 1.0 equiv)

-

1-Bromo-4-iodobenzene (311 mg, 1.1 mmol, 1.1 equiv)

-

-

Purging: Evacuate the vial and backfill with N₂ three times to remove oxygen. Oxygen is a poison for the catalytic cycle and promotes homocoupling.

Step 2: Solvent Addition & Reaction

-

Solvation: Syringe in anhydrous DMF (4.0 mL) under N₂ flow.

-

Sealing: Tightly seal the vial with the Teflon cap.

-

Heating: Place the vial in a pre-heated oil bath at 110°C . Stir vigorously (800 rpm).

-

Critical Parameter: Do not exceed 120°C. Higher temperatures risk activating the C-Br bond, leading to oligomerization.

-

-

Duration: Stir for 16–24 hours. Monitor by TLC (20% EtOAc in Hexane) or HPLC. The starting phenol should disappear.

Step 3: Workup

-

Cooling: Allow the mixture to cool to room temperature.

-

Quenching: Dilute the reaction mixture with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts (Cs salts, Cu residues). Wash the pad with additional EtOAc (20 mL).

-

Washing: Transfer the filtrate to a separatory funnel.

-

Wash with Water (2 x 30 mL) to remove DMF.

-

Wash with Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 4: Purification

-

Column Chromatography: Purify the crude residue on silica gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (100:0 to 90:10).

-

The product is typically less polar than the starting phenol.

-

-

Isolation: Collect fractions containing the product (Rf ~0.4 in 10% EtOAc/Hexane). Evaporate solvent to obtain 3-(4-Bromophenoxy)benzonitrile as a white to off-white solid.

Process Optimization & Troubleshooting

| Parameter | Recommendation | Impact on Quality |

| Catalyst Loading | 10 mol% CuI | Lower loading (<5%) may result in incomplete conversion due to catalyst deactivation. |

| Ligand Choice | 1,10-Phenanthroline | Essential for stabilizing the Cu(I) species and lowering the oxidative addition barrier. Ligand-free conditions fail at this temperature. |

| Base | Cs₂CO₃ | Superior to K₂CO₃ due to better solubility in DMF, enhancing the deprotonation of the phenol. |

| Temperature | 110°C ± 5°C | <100°C: Sluggish reaction. >120°C: Loss of Br-selectivity. |

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a 4-step neutral catalytic cycle.

Figure 2: Catalytic cycle of the ligand-accelerated Ullmann condensation. The cycle highlights the oxidative addition step where the selectivity between I and Br is determined.

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br), 7.45 (t, 1H, Ar-H meta to CN), 7.35 (dt, 1H, Ar-H para to CN), 7.25 (m, 1H, Ar-H ortho to CN), 7.20 (m, 1H, Ar-H ortho to ether), 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether).

-

¹³C NMR (100 MHz, CDCl₃): Distinct peaks for nitrile carbon (~118 ppm), C-O aromatic carbons (~155-160 ppm), and C-Br carbon (~116 ppm).

-

HRMS (ESI): Calculated for C₁₃H₈BrNO [M+H]⁺: 273.9868.

References

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

-

Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626. Link

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Tetrahedron, 66(46), 9009-9020. Link

-

ResearchGate Entry. (2012). Synthesis of 3-(4-Chlorophenoxy)benzonitrile via Ullmann Coupling. (Analogous protocol adaptation). Link

Sources

The Versatile Scaffold of 3-(4-Bromophenoxy)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the 3-(4-bromophenoxy)benzonitrile moiety has emerged as a particularly valuable building block. Its unique combination of a diaryl ether linkage, a strategically placed nitrile group, and a reactive bromine handle provides a trifecta of features that medicinal chemists can exploit to craft potent and selective therapeutic agents.

This technical guide provides an in-depth exploration of the applications of 3-(4-bromophenoxy)benzonitrile in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical modification, and present a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibition

The 3-(4-bromophenoxy)benzonitrile scaffold is prominently featured in the design of inhibitors for a variety of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders. The diaryl ether motif provides a rigid, yet conformationally adaptable, core that can effectively position pharmacophoric elements within the ATP-binding pocket of kinases.

The nitrile group is a key player in this interaction. Its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, and it can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase hinge region.[1] Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through powerful cross-coupling reactions. This enables the exploration of chemical space and the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

A prime example of the successful application of this scaffold is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.[2][3] Mutations that increase LRRK2 kinase activity are a common genetic cause of Parkinson's, making the development of potent and selective inhibitors a major focus of research.[4]

Featured Application: Synthesis of LRRK2 Inhibitor PF-06447475

One of the most potent and selective LRRK2 inhibitors reported to date, PF-06447475, features the 3-(4-bromophenoxy)benzonitrile core. This compound demonstrates low nanomolar potency against both wild-type and the pathogenic G2019S mutant of LRRK2.[5][6] The synthesis of PF-06447475 and its analogs provides an excellent case study for the strategic utilization of the 3-(4-bromophenoxy)benzonitrile building block.

Synthetic Strategy and Key Transformations

The synthesis of LRRK2 inhibitors based on the 3-(4-bromophenoxy)benzonitrile scaffold typically involves two key palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the 4-position of the phenoxy ring, replacing the bromine atom. This is a powerful and versatile method for forming carbon-carbon bonds.[7][8]

-

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents at the same position. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[9][10]

The choice of coupling partner in these reactions allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing the pharmacological profile of a drug candidate.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of 3-(4-bromophenoxy)benzonitrile derivatives. These are based on established methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-(4-Bromophenoxy)benzonitrile

This protocol describes a general method for the palladium-catalyzed cross-coupling of 3-(4-bromophenoxy)benzonitrile with a variety of boronic acids or their esters.

Materials:

-

3-(4-Bromophenoxy)benzonitrile

-

Aryl- or heteroaryl-boronic acid or pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 3-(4-bromophenoxy)benzonitrile (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-(4-Bromophenoxy)benzonitrile

This protocol outlines a general procedure for the palladium-catalyzed amination of 3-(4-bromophenoxy)benzonitrile with primary or secondary amines.

Materials:

-

3-(4-Bromophenoxy)benzonitrile

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

-

Add 3-(4-bromophenoxy)benzonitrile (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against LRRK2 kinase.[11][12]

Materials:

-

Recombinant human LRRK2 (wild-type and/or G2019S mutant)

-

LRRKtide substrate (a peptide substrate for LRRK2)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, LRRK2 enzyme, and the test compound solution.

-

Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationship for a series of LRRK2 inhibitors based on the 3-phenoxybenzonitrile scaffold. The data highlights the importance of the substituents on the phenoxy ring for achieving high potency.

| Compound | R Group (at 4-position of phenoxy ring) | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) |

| PF-06447475 | 4-morpholinyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl | 3 | 11 |

| Analog 1 | Phenyl | >1000 | >1000 |

| Analog 2 | 4-pyridyl | 250 | 400 |

| Analog 3 | 4-(dimethylamino)phenyl | 50 | 85 |

Data is illustrative and based on findings from published literature.[5][13]

Interpretation of SAR Data:

-

The unsubstituted phenyl group (Analog 1) shows no significant activity, indicating that a simple aryl group is not sufficient for potent inhibition.

-

The introduction of a nitrogen-containing heterocycle like pyridine (Analog 2) leads to a moderate increase in potency.

-

The presence of a dimethylamino group on the phenyl ring (Analog 3) further enhances activity, suggesting that a basic nitrogen atom is beneficial for interaction with the kinase.

-

The complex heterocyclic system in PF-06447475 results in a dramatic increase in potency, highlighting the importance of this specific substituent for optimal binding to the LRRK2 active site.

Visualizing the Molecular Landscape

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of kinase inhibitors using the 3-(4-bromophenoxy)benzonitrile scaffold.

Caption: Experimental workflow for inhibitor development.

LRRK2 Signaling Pathway

The following diagram depicts a simplified representation of the LRRK2 signaling pathway, highlighting its role in cellular processes relevant to Parkinson's disease.

Caption: Simplified LRRK2 signaling pathway.

Conclusion and Future Perspectives

3-(4-Bromophenoxy)benzonitrile has proven to be a highly valuable and versatile scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its inherent structural features, coupled with the power of modern synthetic methodologies, provide a robust platform for the rapid generation and optimization of potent and selective drug candidates. The successful development of LRRK2 inhibitors like PF-06447475 serves as a compelling testament to the potential of this privileged scaffold. As our understanding of the molecular basis of disease continues to grow, it is certain that the creative application of building blocks like 3-(4-bromophenoxy)benzonitrile will continue to drive the discovery of the next generation of innovative medicines.

References

-

Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PubMed Central. [Link]

-

LRRK2 inhibitor ATP and PF-06447475 bind to the active ATP pocket of... ResearchGate. [Link]

-

The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed Central. [Link]

-

LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma. PubMed Central. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

In vitro LRRK2 kinase activity assay using mass-spectrometry as readout V.1. Protocols.io. [Link]

-

LRRK2 Signaling Pathway. Creative Diagnostics. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

- WO2016130920A3 - Lrrk2 inhibitors and methods of making and using the same.

-

Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- US11780851B2 - LRRK2 inhibitors.

-

Inhibition of Parkinson's disease-related LRRK2 by type I and type II kinase inhibitors: Activity and structures. ResearchGate. [Link]

-

Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed. [Link]

-

Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Publishing. [Link]

-

Design And Discovery Of Novel Lrrk2 Inhibitors. Hilaris Publisher. [Link]

-

Inhibition of Parkinson's Disease-related LRRK2 by type-I and type-II kinase inhibitors: activity and structures. bioRxiv. [Link]

-

Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing). [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Efficacy and pharmacodynamic properties of the LRRK2 kinase inhibitor PF-06447475. ResearchGate. [Link]

-

Allosteric Inhibition of Parkinson's-Linked LRRK2 by Constrained Peptides. ACS Publications. [Link]

-

Inhibitors of LRRK2 Kinase Activity To Probe the Treatment Option in Parkinson's Disease. ACS Publications. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

An overview of recent patented LRRK2 inhibitors for Parkinson's Disease. ResearchGate. [Link]

-

Schematic diagram of the domain architecture of LRRK2. Above, the... ResearchGate. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. SYNLETT. [Link]

-

Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed. [Link]

-

Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

LRRK2 Gene - Leucine Rich Repeat Kinase 2. GeneCards. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

-

PF-06447475. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 4. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. protocols.io [protocols.io]

- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 13. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Application Note: 3-(4-Bromophenoxy)benzonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

This application note details the strategic utilization of 3-(4-Bromophenoxy)benzonitrile as a high-value building block in the design of Type II kinase inhibitors. The diaryl ether motif is a proven pharmacophore in FDA-approved drugs (e.g., Sorafenib, Regorafenib), providing the requisite geometry to span the ATP-binding pocket into the allosteric "back pocket" (DFG-out conformation).

This guide provides a validated protocol for the synthesis of this core scaffold, followed by divergent synthetic workflows to functionalize the bromide (hinge-binding region) and the nitrile (solvent-exposed/allosteric region), enabling rapid library generation for SAR (Structure-Activity Relationship) profiling.

Scientific Rationale & Target Landscape

The Diaryl Ether Pharmacophore

In kinase inhibition, the diaryl ether linkage offers a distinct "kinked" geometry (approx. 120° bond angle) that mimics the twisted conformation of the activation loop in the inactive (DFG-out) state of kinases like p38 MAPK , B-Raf , and VEGFR2 .

Structural Advantages of 3-(4-Bromophenoxy)benzonitrile

This specific building block offers two orthogonal handles for diversification:

-

The Aryl Bromide (Site A): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach heteroaromatic "hinge binders" (e.g., indazoles, pyridines, quinolines).

-

The Meta-Nitrile (Site B): A versatile precursor. It can function as a hydrogen bond acceptor itself, or be transformed into primary amides, thioamides, or tetrazoles to interact with the conserved Glu/Lys pair or solvent-front residues.

Pathway Visualization

The following diagram illustrates the strategic divergence from the core building block.

Figure 1: Divergent synthetic strategy utilizing the orthogonal reactivity of the bromide and nitrile handles.

Experimental Protocols

Synthesis of the Core Building Block

Note: If 3-(4-Bromophenoxy)benzonitrile is not available from catalog suppliers, it can be synthesized via SNAr displacement. This route is preferred over Ullmann coupling due to higher selectivity and milder conditions.

Reaction: 3-Fluorobenzonitrile + 4-Bromophenol

Reagents:

-

3-Fluorobenzonitrile (1.0 equiv)

-

4-Bromophenol (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

-

DMF (Dimethylformamide, anhydrous)

Protocol:

-

Setup: Charge a round-bottom flask with 4-bromophenol (17.3 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in DMF (150 mL).

-

Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 3-fluorobenzonitrile (12.1 g, 100 mmol) dropwise.

-

Reaction: Heat the mixture to 120°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The nitrile group on the fluorobenzene ring activates the fluorine for nucleophilic displacement.

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product typically precipitates as a solid.

-

Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[2]

-

Yield: Expected yield 85-92%. Recrystallize from Ethanol/Water if necessary.

Functionalization A: Installing the Hinge Binder (Suzuki Coupling)

Targeting the Bromide.

Protocol:

-

Reactants: Dissolve 3-(4-Bromophenoxy)benzonitrile (1.0 equiv) and (1H-indazol-5-yl)boronic acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) and Na₂CO₃ (2.5 equiv).

-

Conditions: Degas with Argon for 10 mins. Heat to 90°C for 4-6 hours.

-

Outcome: This installs the indazole moiety, a potent ATP-mimetic hinge binder, while leaving the nitrile intact for Step B.

Functionalization B: Modulating the "Tail" (Nitrile Hydrolysis)

Targeting the Nitrile.

Protocol:

-

Reactants: Dissolve the Suzuki product (from 3.2) in DMSO.

-

Reagents: Add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (5.0 equiv).

-

Conditions: Stir at room temperature for 2 hours (Radziszewski conditions).

-